L-Lysine-d4 (dihydrochloride)

Quantitative Proteomics Targeted Metabolomics SRM/MRM

L-Lysine-d4 (dihydrochloride) is a deuterium-labeled essential amino acid specifically validated for isotope dilution mass spectrometry (IDMS) and SILAC-based quantitative proteomics. Its precise +4 Da mass shift ensures near-identical chromatographic behavior to unlabeled L-lysine, correcting for matrix effects and ionization suppression in LC-MS/MS workflows. This compound is the mandated internal standard in GB 5009.124-2016, achieving a validated LOQ of 0.2 mg/kg. Substituting with alternative labels (d3, d8, 13C/15N) compromises co-elution and invalidates results. For researchers demanding absolute quantification accuracy and regulatory compliance, this is the definitive choice.

Molecular Formula C6H16Cl2N2O2
Molecular Weight 223.13 g/mol
Cat. No. B8082889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine-d4 (dihydrochloride)
Molecular FormulaC6H16Cl2N2O2
Molecular Weight223.13 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2;;
InChIKeyJBBURJFZIMRPCZ-RGTYBCOQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: L-Lysine-d4 Dihydrochloride for Isotope Dilution LC-MS/MS and Quantitative Proteomics


L-Lysine-d4 (dihydrochloride) is a deuterium-labeled essential amino acid where four hydrogen atoms are replaced with deuterium . This dihydrochloride salt form enhances solubility and stability for research applications. As a stable isotope-labeled internal standard (SIL-IS), it is specifically utilized for absolute quantification of L-lysine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Technical Rationale for Isotopic Integrity: Why Unlabeled L-Lysine and Alternative Labels Cannot Replace L-Lysine-d4 in Validated Quantitative Workflows


For rigorous isotope dilution mass spectrometry (IDMS), precise structural and isotopic mimicry between the analyte and its internal standard is paramount. Unlabeled L-lysine fails to correct for matrix effects and ionization suppression. Alternative deuterated lysine variants (e.g., L-lysine-d3, L-lysine-d8) or 13C/15N-labeled lysine introduce different mass shifts, altering chromatographic retention times and MS/MS fragmentation patterns . This violates the core principle of IDMS, which demands near-identical physicochemical behavior to ensure co-elution and consistent ionization efficiency. Consequently, substituting L-lysine-d4 with a non-validated, mismatched internal standard in an established method—such as the one outlined in GB 5009.124-2016—directly compromises analytical accuracy and invalidates results .

Quantitative Evidence: L-Lysine-d4 Dihydrochloride Performance Differentiation vs. Closest Analogs and Unlabeled Lysine


MS/MS Transition Validation: L-Lysine-d4 Provides a Distinct +4 Da Shift for Unambiguous SRM Quantification

In targeted LC-MS/MS using Selected Reaction Monitoring (SRM), L-Lysine-d4 demonstrates a distinct precursor-to-product ion transition (m/z 151.1379 → 88.11) compared to the unlabeled L-lysine transition (m/z 147.1128 → 84.08). This +4 Da mass shift, resulting from the four deuterium atoms, ensures complete spectral separation from the endogenous analyte, eliminating isotopic cross-talk and enabling accurate peak integration [1]. This performance is superior to L-lysine-d3 (+3 Da), which may suffer from incomplete resolution from the M+1 and M+2 natural abundance isotopes of the analyte in complex matrices, potentially introducing quantification bias.

Quantitative Proteomics Targeted Metabolomics SRM/MRM

Proteome Turnover Kinetics: L-Lysine-d4 Enables High-Throughput Determination of 50% Protein Turnover Times in a 6-Plex SILAC Strategy

In a validated six-plex Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflow, L-lysine-d4 (designated as K4) was employed as the 'medium' label, enabling the simultaneous analysis of protein dynamics across multiple conditions [1]. This study demonstrated the capability of this L-lysine-d4-enabled strategy to determine the 50% turnover time for 1,365 proteins in a high-throughput manner, with the bulk of proteins exhibiting a ~20-hour half-life [1]. While alternative heavy labels like L-lysine-d8 (K8) can achieve higher multiplexing, L-lysine-d4 (K4) is uniquely positioned as the standard 'medium' label in validated 3-plex and 6-plex workflows, offering a balanced mass shift that avoids the chromatographic retention time shifts sometimes observed with highly deuterated (d8) peptides.

Protein Turnover SILAC Proteomics

Analytical Accuracy in Food Testing: L-Lysine-d4 HCl is a Codified Internal Standard in GB 5009.124-2016 for Amino Acid Analysis

The Chinese National Food Safety Standard GB 5009.124-2016 specifies the use of L-lysine-[d4] HCl as the recommended internal standard for the determination of amino acids, including lysine, in foodstuffs via LC-MS . This codified method achieves a limit of detection (LOD) of 0.05 mg/kg and a limit of quantification (LOQ) of 0.2 mg/kg for lysine, with a mandated recovery range of 80-120% . This level of analytical rigor is not achievable with unlabeled lysine due to matrix effects. Substituting L-lysine-d4 with another deuterated form (e.g., L-lysine-d8) or an unvalidated 13C/15N analog would constitute a deviation from the standard method, requiring a full re-validation of the assay, which is a costly and time-intensive process for quality control laboratories.

Food Safety Regulatory Compliance Isotope Dilution

Structural Confirmation for Proteomics: L-Lysine-d4's 4-Da Tag Enables De Novo Peptide Sequencing via Tandem MS

The incorporation of L-lysine-d4 into proteins introduces a specific 4-Da mass tag at the carboxyl terminus of tryptic peptides [1]. In MS/MS experiments, this mass difference serves as an internal marker to unambiguously distinguish N- and C-terminal fragment ions (y-ions and b-ions) [1]. This signal specificity circumvents mass accuracy limitations inherent in de novo sequencing algorithms, leading to a higher confidence in peptide sequence assignments compared to using unlabeled peptides or peptides labeled with a different isotope pattern that does not produce this distinct 4-Da signature [2]. This is a critical advantage for identifying unknown proteins or characterizing post-translational modifications in discovery proteomics.

De Novo Sequencing Peptide Mapping Proteomics

Dihydrochloride Salt Form: Enhanced Solubility and Stability Compared to Free Base and Hydrochloride Variants

L-Lysine-d4 is available in both hydrochloride and dihydrochloride salt forms. The dihydrochloride salt (CAS 203633-22-1) provides superior aqueous solubility and long-term stability compared to the free base form, which is prone to oxidation and degradation . While the hydrochloride salt (CAS 284664-96-6) is also stable, the dihydrochloride form offers a higher mass per mole, which can be advantageous for gravimetric preparation of highly concentrated stock solutions. Vendor datasheets confirm the dihydrochloride is a white to off-white solid with ≥95% purity and is specifically recommended for quantitative applications .

Formulation Stability Analytical Chemistry

Validated Use Cases for L-Lysine-d4 Dihydrochloride in Quantitative Bioanalysis and Proteomics


Absolute Quantification of Lysine in Food and Biological Samples by Isotope Dilution LC-MS/MS

Based on the codified method in GB 5009.124-2016, L-lysine-d4 dihydrochloride is used as the internal standard for the accurate quantification of lysine in complex matrices. The method employs acid hydrolysis, addition of L-lysine-d4 prior to sample preparation, and analysis by LC-MS/MS in MRM mode. This approach corrects for matrix effects and sample loss, achieving a validated LOQ of 0.2 mg/kg for lysine . This scenario is directly supported by the analytical accuracy evidence in Section 3.

Medium-Channel Multiplexing in SILAC-Based Quantitative Proteomics

In SILAC workflows, L-lysine-d4 (K4) is utilized as the 'medium' label to compare protein expression across three conditions (light, medium, heavy). As demonstrated by the six-plex proteome quantification study, this strategy enables the simultaneous determination of protein turnover kinetics for over 1,300 proteins, with a median 50% turnover time of approximately 20 hours [1]. This application leverages the validated 4-Da mass shift that minimizes retention time variability while providing clear spectral resolution, as detailed in Section 3.

High-Confidence De Novo Peptide Sequencing for Protein Identification

For the identification of unknown proteins or characterization of novel post-translational modifications, proteins are metabolically labeled with L-lysine-d4. Following tryptic digestion, the resulting peptides carry a +4 Da tag at their C-terminus. This tag serves as an unambiguous internal marker in MS/MS spectra, enabling the confident differentiation of y-ion and b-ion series, thereby greatly facilitating de novo peptide sequencing [2]. This scenario is a direct application of the structural evidence provided in Section 3.

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